molecular formula C21H21N3O5 B2777021 3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1798679-68-1

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2777021
CAS RN: 1798679-68-1
M. Wt: 395.415
InChI Key: CXTAYZAJAPDSPA-UHFFFAOYSA-N
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Description

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Heterocyclic Amines in Cancer Research

Research into heterocyclic amines (HCAs) like MeIQx and PhIP, which are structurally related to the query compound, has significant implications for understanding the carcinogenic potential of compounds formed during the cooking of meat and fish. Studies have identified HCAs' presence in cooked foods and their carcinogenic effects in rodents, suggesting a potential risk to humans exposed to these compounds through diet. Investigations into the metabolism and adduct formation of these amines in humans versus rodents have provided insights into the bioactivation and detoxification pathways relevant to carcinogenesis, indicating the importance of studying these compounds for public health (Turteltaub et al., 1999; Wakabayashi et al., 1993).

Environmental Exposures and Health Risks

The study of pyrethroids, a class of insecticides, and their metabolites in humans, provides another example of the relevance of chemical compounds to scientific research. Investigations into the exposure levels among different populations and the potential neurotoxic effects, particularly in children, underscore the need for understanding the environmental and health impacts of chemical exposures. Such research is crucial for developing policies on the regulation and safe use of these chemicals, reflecting the broader context within which the query compound might be studied (Babina et al., 2012).

Pharmacokinetics and Pharmacodynamics

Clinical pharmacokinetic and pharmacodynamic studies, such as those conducted on the antifolate thymidylate synthase inhibitor AG337, demonstrate the application of scientific research in understanding the metabolism, efficacy, and safety profiles of novel therapeutic agents. These studies are foundational for advancing drug development and optimizing therapeutic strategies, offering a context within which the pharmacological potential of the query compound could be explored (Rafi et al., 1995).

properties

IUPAC Name

3-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-14-10-16(11-20(26)28-14)29-15-6-8-23(9-7-15)19(25)12-24-13-22-18-5-3-2-4-17(18)21(24)27/h2-5,10-11,13,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTAYZAJAPDSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

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